N-(3,4-Dimethylanilinomethyl)-succinimide
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[(3,4-dimethylanilino)methyl]pyrrolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-9-3-4-11(7-10(9)2)14-8-15-12(16)5-6-13(15)17/h3-4,7,14H,5-6,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMZRTKSGHJSGEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCN2C(=O)CCC2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of N 3,4 Dimethylanilinomethyl Succinimide and Analogues
Established Synthetic Pathways for N-Substituted Succinimides
The formation of the succinimide (B58015) ring is a fundamental transformation in organic synthesis. Several established methods are employed, primarily involving the reaction between a primary amine and a succinic acid derivative.
One-Pot Cyclization Methods Utilizing Succinic Anhydride (B1165640) and Anilines
One-pot syntheses are highly valued for their efficiency, as they reduce the need for intermediate purification steps, saving time and resources. The direct condensation and cyclization of succinic anhydride with anilines is a common and effective strategy for preparing N-aryl succinimides.
A notable green chemistry approach involves the reaction of succinic anhydride with various aromatic and aliphatic amines in acetic acid, using zinc powder as a readily available and inexpensive reagent. hbni.ac.in The reaction proceeds by first forming the N-aryl succinamic acid intermediate, which then undergoes zinc-mediated cyclization. hbni.ac.in This method avoids harsh reagents and often results in high yields. hbni.ac.inijcps.org Another one-pot method employs a polyphosphate ester (PPE) in chloroform, which acts as both a solvent and a dehydrating agent to facilitate the cyclization of the initially formed amido acid. researchgate.netresearchgate.net
The yields of these one-pot reactions can be influenced by the electronic nature of the substituents on the aniline (B41778).
Table 1: Examples of One-Pot Synthesis of N-Aryl Succinimides from Succinic Anhydride and Substituted Anilines
| Amine | Catalyst/Reagent | Solvent | Yield (%) | Reference |
| Aniline | Zinc | Acetic Acid | 82 | ijcps.org |
| 4-Methoxyaniline | Zinc | Acetic Acid | 85 | ijcps.org |
| 4-Methylaniline | Zinc | Acetic Acid | 83 | ijcps.org |
| 4-Chloroaniline | Zinc | Acetic Acid | 82 | hbni.ac.in |
| 3-Nitroaniline | Zinc | Acetic Acid | 85 | ijcps.org |
| 4-Nitroaniline | Zinc | Acetic Acid | 86 | ijcps.org |
Multi-Step Synthesis Approaches Involving Amide Formation and Subsequent Cyclodehydration
The most traditional and widely practiced route to N-substituted succinimides is a two-step process. researchgate.net The first step involves the acylation of a primary amine with succinic anhydride to form the corresponding N-substituted succinamic acid intermediate. researchgate.net This reaction is typically high-yielding and can be performed under mild conditions in various solvents like diethyl ether or toluene. researchgate.net
The second step is the crucial cyclodehydration of the succinamic acid to form the imide ring. researchgate.net This is commonly achieved by heating, often at temperatures around 120 °C, or by using chemical dehydrating agents. researchgate.netresearchgate.net A classic and effective reagent for this cyclization is acetic anhydride, often used in combination with a catalyst like sodium acetate. ijcps.org While robust, these multi-step methods can be more time-consuming and may require purification of the intermediate amic acid. ijcps.org
Oxidative Cyclization Protocols for Succinimide Ring Formation
Modern synthetic chemistry has introduced advanced methods for ring formation, including oxidative cyclization protocols. Radical cascade cyclizations represent an effective strategy for constructing complex heterocyclic scaffolds like succinimides from acyclic precursors. capes.gov.br
One such strategy involves the radical cyclization of amino acid-tethered 1,6-enynones with sulfonyl hydrazides. capes.gov.br This metal-free approach, often mediated by reagents like N-iodosuccinimide (NIS) and an oxidant such as hydrogen peroxide (H₂O₂), allows for the formation of highly functionalized succinimide derivatives. capes.gov.br The reaction proceeds through a sequence of bond formations (C–S, C–C, and C–I), creating the five-membered succinimide ring in a single, efficient step. capes.gov.br These methods are notable for their operational simplicity, speed, and ability to generate molecular complexity rapidly. capes.gov.br
Catalyst-Mediated Synthetic Strategies (e.g., Lewis Acid Catalysis, Manganese Pincer Complexes)
Catalysis offers a powerful tool for enhancing the efficiency and selectivity of succinimide synthesis. Various catalysts have been developed to mediate the cyclization under milder conditions.
Lewis Acid Catalysis: Lewis acids can activate the carbonyl groups of anhydrides, facilitating the nucleophilic attack by the amine and subsequent cyclization. A solvent-free procedure for preparing imides from anhydrides has been developed using tantalum(V) chloride (TaCl₅) supported on silica (B1680970) gel as a potent Lewis acid catalyst, often accelerated by microwave irradiation. organic-chemistry.org Other Lewis acids have also been explored to promote this transformation. researchgate.netrsc.org
Manganese Pincer Complexes: In recent years, complexes of earth-abundant metals like manganese have emerged as powerful catalysts for sustainable chemical transformations. elsevierpure.com Manganese pincer complexes are particularly effective in catalyzing dehydrogenative coupling reactions. organic-chemistry.org One such application is the synthesis of cyclic imides from diols and amines, where the manganese pincer complex catalyzes the reaction with the liberation of hydrogen gas as the only byproduct, highlighting the atom-economical and environmentally benign nature of the process. hbni.ac.inorganic-chemistry.org These catalysts are valued for their stability and the ability to facilitate reactions through a metal-ligand cooperation mechanism. hbni.ac.in
Other catalysts employed in succinimide synthesis include:
N-Heterocyclic Carbenes (NHCs): NHCs have been used to catalyze the Stetter reaction between aromatic aldehydes and N-substituted itaconimides to construct valuable succinimide derivatives. dntb.gov.ua
Succinimide-N-sulfonic Acid (SuSA): This organocatalyst has been used for the efficient synthesis of other heterocyclic systems, demonstrating the utility of succinimide-derived catalysts. mdpi.com
Derivatization Strategies of the N-(3,4-Dimethylanilinomethyl)-succinimide Scaffold
The functionalization of a parent molecular scaffold is a cornerstone of medicinal chemistry and materials science, allowing for the fine-tuning of its properties.
Modifications at the Anilinomethyl Moiety
The anilinomethyl portion of this compound offers a prime site for chemical modification to generate a library of analogues. The synthesis of the parent compound itself involves a Mannich reaction between succinimide, formaldehyde (B43269), and 3,4-dimethylaniline (B50824). organic-chemistry.org A straightforward derivatization strategy is to utilize a variety of substituted anilines in this initial synthesis.
Alternatively, modifications can be performed on the pre-formed N-aryl succinimide scaffold. The aniline ring, while generally stable, can undergo several chemical transformations. Strategies for the functionalization of aniline derivatives that could be applicable include:
Oxidative Coupling: Anilines can undergo chemoselective oxidative coupling reactions. For instance, treatment with an oxidant like sodium periodate (B1199274) (NaIO₄) can facilitate coupling with other aromatic systems, a strategy used in bioconjugation to label proteins containing aniline moieties. capes.gov.brnih.gov
Electrophilic Aromatic Substitution: The dimethyl-substituted phenyl ring is activated towards electrophilic substitution, allowing for the introduction of various functional groups such as nitro, halogen, or acyl groups at the available positions on the ring, although regioselectivity would need to be controlled.
C-H Activation/Functionalization: Modern transition-metal-catalyzed C-H activation provides a powerful tool for directly installing new functional groups onto the aromatic ring, avoiding the need for pre-functionalized substrates.
These derivatization strategies allow for systematic exploration of the structure-activity relationships of the N-(anilinomethyl)-succinimide class of compounds.
Functionalization of the Succinimide Ring
While the nitrogen atom of the succinimide is substituted in the title compound, the carbon framework of the succinimide ring itself serves as a platform for further functionalization. The introduction of substituents onto the ring can significantly alter the molecule's properties and reactivity. nih.gov Methodologies for constructing the succinimide ring often allow for the concurrent installation of desired functional groups.
Key strategies for functionalizing the succinimide ring include:
N-Heterocyclic Carbene (NHC) Catalysis: An NHC-catalyzed intermolecular Stetter reaction between aromatic aldehydes and N-substituted itaconimides provides a powerful method for synthesizing valuable succinimide derivatives. acs.orgnih.gov This reaction constructs succinimides containing 1,4-dicarbonyl scaffolds. acs.orgresearchgate.net The process is operationally simple and tolerates a wide range of substituents on both the aldehyde and the itaconimide. acs.org
Transition-Metal-Catalyzed Reactions: Various transition metals can catalyze the functionalization of maleimides, which are direct precursors to succinimides. A notable example is the Ru(II)-catalyzed hydroarylation of maleimides with 3-aryl cyclic N-sulfonyl ketimines, which yields 3-arylsuccinimide derivatives. researchgate.net This atom-economical method provides access to pharmaceutically relevant structures. researchgate.net
Radical Cascade Reactions: A visible light-promoted, transition-metal-free radical cascade iodo-sulfonylation of aza-1,6-enynes has been developed to produce diversely functionalized succinimides with excellent stereoselectivity. rsc.org This method highlights the utility of radical pathways in building complex succinimide structures. rsc.org
| Methodology | Precursor(s) | Key Reagents/Catalysts | Resulting Functionalization | Reference(s) |
|---|---|---|---|---|
| NHC-Catalyzed Stetter Reaction | N-Substituted Itaconimides, Aromatic Aldehydes | N-Heterocyclic Carbene (NHC), K2CO3 | Addition of a 1,4-dicarbonyl scaffold | acs.orgresearchgate.net |
| Ru(II)-Catalyzed Hydroarylation | Maleimides, Cyclic N-sulfonyl Ketimines | Ru(II) catalyst | Introduction of an aryl group at the 3-position | researchgate.net |
| Visible-Light-Promoted Radical Cascade | Aza-1,6-enynes, Sulfonyliodides | Visible light (blue LED), PEG-400 | Iodo-sulfonylation and cyclization to form the ring | rsc.org |
Introduction of Linkers for Bioconjugation and Probe Development
The succinimide moiety is a cornerstone in the field of bioconjugation, serving as a stable covalent linkage between different molecular entities. The introduction of specific linkers to succinimide-based molecules is crucial for developing antibody-drug conjugates (ADCs), molecular probes, and other advanced biomaterials.
Antibody-Drug Conjugates (ADCs): Maleimide chemistry is a prevalent strategy for conjugating cytotoxic drugs to antibodies, where the reaction of a maleimide-functionalized linker with a cysteine residue on the antibody forms a succinimide ring. rsc.org The stability of this resulting succinimide linker is paramount for the efficacy and safety of the ADC. rsc.orgacs.org An unstable linker can lead to premature drug release via a retro-Michael reaction. rsc.orgacs.org To enhance stability, research has focused on promoting the hydrolysis of the succinimide ring to its open-ring form, which is less prone to cleavage. nih.govrsc.org Linker designs incorporating functionalities like basic amines, polyethylene (B3416737) glycol (PEG), or aryl groups adjacent to the succinimide have been shown to increase the rate of this stabilizing hydrolysis. nih.gov
Oligonucleotide Conjugation: A novel strategy for creating oligonucleotide conjugates involves incorporating a succinic acid linker directly onto a modified nucleoside. nih.gov For example, 2'-amino-2'-deoxyuridine (B559686) can be acylated with a succinic acid linker at the 2' position. nih.gov This building block is then used in solid-phase oligonucleotide synthesis, with the terminal carboxyl group available for conjugation with molecules such as aminofluorescein to create probes. nih.gov This approach offers precise control over the ligand's placement within the minor groove of the DNA duplex. nih.gov
Peptide Chemistry: N-Hydroxysuccinimide is widely employed to activate carboxyl groups, transforming them into reactive esters. clockss.org These N-hydroxysuccinimide (NHS) esters readily react with primary amino groups on peptides and proteins to form stable amide bonds, a fundamental reaction in peptide synthesis and modification. clockss.org
| Application | Linker Strategy | Purpose/Mechanism | Reference(s) |
|---|---|---|---|
| Antibody-Drug Conjugates (ADCs) | Maleimide reaction with Cysteine | Forms a succinimide thioether bond to link drug to antibody. Linker modifications (e.g., basic amines) can promote stabilizing hydrolysis. | nih.govrsc.orgacs.org |
| Oligonucleotide Probes | 2'-Succinyl linker on a nucleoside | Incorporates a reactive carboxyl group into an oligonucleotide for subsequent conjugation of detector molecules like fluorescein. | nih.gov |
| Peptide Modification | N-Hydroxysuccinimide (NHS) esters | Activates carboxyl groups for efficient reaction with amine groups on peptides to form stable amide bonds. | clockss.org |
Reactivity and Reaction Mechanisms of this compound
The reactivity of this compound is dictated by its constituent functional groups: the succinimide ring, the anilino moiety, and the methylene (B1212753) bridge. Each of these sites can participate in distinct chemical transformations.
Nucleophilic Attack and Ring-Opening Reactions (e.g., with Hydroxylamine)
The two carbonyl groups of the succinimide ring render the carbonyl carbons electrophilic and susceptible to nucleophilic attack. This reactivity often results in the opening of the five-membered ring. clockss.org
A well-documented example is the reaction of N-substituted succinimides with hydroxylamine (B1172632). mdpi.comresearchgate.netbeilstein-archives.org This transformation is a key step in a novel, two-stage synthesis of hydroxamic acids, which are compounds of significant biological interest. mdpi.combeilstein-archives.org The reaction proceeds via nucleophilic attack of hydroxylamine on a succinimide carbonyl group, leading to the cleavage of an amide bond and the formation of an N-hydroxybutaneamide derivative. researchgate.netresearchgate.net
The success of this ring-opening reaction is dependent on the relative basicity of the nucleophile and the leaving group. beilstein-archives.org A necessary condition for the imide ring to open is that the pKa of the amine used to form the succinimide (in this case, 3,4-dimethylaniline) should be lower than the pKa of hydroxylamine (pKa ≈ 5.97). researchgate.netbeilstein-archives.org
The reaction is typically carried out in an aqueous solution of hydroxylamine. mdpi.combeilstein-archives.org While many succinimides have poor water solubility, the reaction can still proceed effectively. mdpi.combeilstein-archives.org The addition of a co-solvent like methanol (B129727) can increase the reaction rate, likely by improving the solubility of the succinimide substrate. mdpi.combeilstein-archives.org Besides hydroxylamine, other nitrogen nucleophiles such as primary and secondary amines are also highly effective at opening the succinimide ring. clockss.org
| Parameter | Details | Reference(s) |
|---|---|---|
| Reaction Type | Nucleophilic acyl substitution / Ring-opening | clockss.orgmdpi.com |
| Nucleophile | Hydroxylamine (NH2OH) | mdpi.comresearchgate.netbeilstein-archives.orgbeilstein-archives.org |
| Product | N-hydroxybutaneamide derivative (Hydroxamic acid) | mdpi.comresearchgate.netbeilstein-archives.org |
| Typical Conditions | Aqueous hydroxylamine solution, often with methanol as a co-solvent, stirred at 30-40 °C. | mdpi.combeilstein-archives.org |
| Mechanistic Requirement | pKa of the initial amine (RNH2) ≤ pKa of hydroxylamine. | researchgate.netbeilstein-archives.org |
Electrophilic Reactions Involving the Anilinomethyl Group
The anilino portion of the molecule is an electron-rich aromatic system, making it highly reactive towards electrophilic aromatic substitution. libretexts.orgbyjus.com The nitrogen atom, along with the two methyl groups, acts as an activating substituent, directing incoming electrophiles primarily to the ortho and para positions relative to the nitrogen. byjus.comwikipedia.org
Activating Effects: The amino group is a powerful activating group that donates electron density into the benzene (B151609) ring through resonance. byjus.comwikipedia.org This increases the nucleophilicity of the ring, particularly at the ortho and para positions, making reactions like halogenation, nitration, and sulfonation proceed readily. byjus.com The 3,4-dimethyl substitution pattern leaves positions 2, 5, and 6 open for substitution. The combined directing effects of the amino-methyl group (ortho-directing to positions 2 and 6) and the methyl groups (ortho/para-directing) will influence the final regiochemical outcome.
Reaction Control: The high reactivity of anilines can make electrophilic substitutions difficult to control, often resulting in polysubstituted products. libretexts.orgbyjus.com For instance, the reaction of aniline with bromine water typically yields 2,4,6-tribromoaniline (B120722) instantaneously. byjus.com
Influence of Reaction Medium: In strongly acidic media, such as those used for nitration (a mixture of nitric and sulfuric acids), the amino group can be protonated to form an anilinium ion (-NH₂⁺CH₂-). byjus.com This protonated group is strongly deactivating and meta-directing, which can lead to the formation of meta-substituted products, an outcome not expected from the unprotonated aniline. byjus.comchemistrysteps.com
Radical Reactions and Their Mechanistic Implications
The succinimide scaffold is famously associated with radical chemistry, most notably through the use of N-halosuccinimides.
Succinimidyl Radical: N-Bromosuccinimide (NBS) is a classic reagent for free-radical allylic bromination, where the succinimidyl radical acts as a key chain-carrying species. acs.org This establishes the capacity of the succinimide structure to participate in and propagate radical chain reactions.
Photocatalyzed Radical Cascades: Modern synthetic methods have exploited the radical reactivity of related structures. For example, functionalized succinimides can be synthesized via a visible light-promoted radical cascade reaction of aza-1,6-enynes. rsc.org A plausible mechanism for this type of transformation begins with the photocatalytic generation of a sulfonyl radical. rsc.org This radical then adds to the alkyne of the aza-1,6-enyne, initiating a 5-exo-dig cyclization to form a vinyl radical, which ultimately leads to the succinimide product. rsc.org The light-dependent nature of this reaction and its inhibition by radical scavengers provide strong evidence for a radical-mediated pathway. rsc.org Although not studied for this compound specifically, these examples show the potential for radical-based transformations involving the succinimide core.
Metal-Catalyzed Transformations
Palladium and other transition metals are exceptionally versatile catalysts for a vast number of organic reactions, and their use in the synthesis and transformation of succinimide-containing molecules is well-established. mdpi.comlibretexts.orgnih.gov
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds. libretexts.orgresearchgate.net Notably, a palladium(II) complex featuring succinimide as a ligand, bis(triphenylphosphine)palladium(II)succinimide, has been shown to be an effective precatalyst for Suzuki reactions. researchgate.net This indicates that the succinimide moiety can coordinate with the metal center and play a role in the catalytic cycle.
Synthesis via C-H Activation: Modern methods for synthesizing succinimide derivatives often rely on the transition-metal-catalyzed functionalization of precursors like maleimides. Catalytic systems based on rhodium (Rh) and cobalt (Co) have been developed for the C-H alkylation of various substrates with maleimides to generate substituted succinimides. researchgate.net
Potential Reactivity of the Aryl Group: The 3,4-dimethylphenyl group in the title compound could also be a substrate for metal-catalyzed reactions. Palladium-catalyzed C-H activation and functionalization of aryl rings is a rapidly developing field that allows for the direct formation of new bonds at carbon atoms of the aromatic ring, providing a route to further derivatization. science.gov
| Compound Name |
|---|
| This compound |
| N-Hydroxysuccinimide |
| N-hydroxybutaneamide |
| Hydroxylamine |
| 3,4-dimethylaniline |
| 2'-amino-2'-deoxyuridine |
| aminofluorescein |
| N-bromosuccinimide (NBS) |
| bis(triphenylphosphine)palladium(II)succinimide |
| 2,4,6-tribromoaniline |
Structural Elucidation Methodologies and Conformational Analysis
Spectroscopic Techniques for Structural Confirmation
Spectroscopy is a cornerstone in the characterization of N-(3,4-Dimethylanilinomethyl)-succinimide, confirming its synthesized structure through the analysis of its interaction with electromagnetic radiation.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in confirming the hydrogen framework of the molecule. The analysis provides distinct signals corresponding to the aromatic, methylene (B1212753), and methyl protons, confirming the linkage between the 3,4-dimethylaniline (B50824) and succinimide (B58015) moieties.
Reported ¹H NMR data in Chloroform-d (CDCl₃) shows characteristic chemical shifts (δ) that are assigned to specific protons within the structure.
Interactive Data Table: ¹H NMR Chemical Shifts for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Aromatic | 6.55–7.10 | Multiplet (m) | 3H | Protons on the 3,4-dimethylphenyl ring |
| Methylene | 3.89 | Singlet (s) | 2H | -CH₂- bridge between nitrogen atoms |
| Methyl | 2.21 | Singlet (s) | 6H | Two -CH₃ groups on the aromatic ring |
Data sourced from analytical reports for the compound.
Infrared (IR) spectroscopy identifies the key functional groups present in this compound by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum provides clear evidence for the succinimide ring and the aromatic system.
Key absorption bands confirm the presence of the dicarbonyl system of the succinimide and the carbon-nitrogen bond of the aniline (B41778) group.
Interactive Data Table: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| 1770 | C=O | Carbonyl stretch (succinimide) |
| 1620 | C-N | Carbon-Nitrogen stretch |
Data sourced from analytical reports for the compound.
The strong absorption band around 1770 cm⁻¹ is highly characteristic of the symmetric and asymmetric stretching of the two carbonyl groups within the five-membered succinimide ring.
Mass spectrometry (MS) confirms the molecular weight of this compound and provides insight into its structural integrity through fragmentation analysis. The molecular formula is C₁₃H₁₆N₂O₂, corresponding to a molecular weight of approximately 232.28 g/mol .
While detailed fragmentation pathways for this specific molecule are not extensively documented, the general fragmentation of N-substituted succinimides involves cleavage at the bonds connecting the substituent to the succinimide nitrogen. nih.govosaka-u.ac.jpnih.gov Expected fragmentation for this compound would likely involve the cleavage of the N-CH₂ bond, leading to the formation of ions corresponding to the succinimide moiety and the 3,4-dimethylanilinomethyl cation or related fragments. This analysis is crucial for confirming the correct assembly of the molecular components.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography offers definitive proof of structure by determining the precise spatial arrangement of atoms in a crystalline solid. Although the specific crystal structure of this compound is not available in the reviewed public literature, the analysis of closely related N-arylsuccinimides provides a strong framework for understanding its solid-state conformation. nih.gov
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Computational and Theoretical Investigations of N 3,4 Dimethylanilinomethyl Succinimide
Quantum Chemical Calculations (DFT)
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. Such calculations can provide valuable insights into a compound's reactivity, stability, and potential interactions.
Electronic Structure Analysis (HOMO-LUMO Gaps, Molecular Electrostatic Potential)
An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's electronic behavior. The energy difference between these orbitals, known as the HOMO-LUMO gap, is an indicator of chemical reactivity and stability. A smaller gap generally suggests higher reactivity.
The Molecular Electrostatic Potential (MEP) is another key output of DFT calculations. It provides a visual representation of the charge distribution within a molecule, highlighting electron-rich regions (potential sites for electrophilic attack) and electron-poor regions (potential sites for nucleophilic attack). For succinimide (B58015) derivatives, the carbonyl oxygens are typically regions of negative electrostatic potential.
Despite the utility of these analyses, specific values for the HOMO-LUMO gap and detailed MEP maps for N-(3,4-Dimethylanilinomethyl)-succinimide have not been reported in published studies.
Reactivity Predictions and Mechanistic Insights
From the electronic structure data derived from DFT, various reactivity descriptors can be calculated. These include electronegativity, chemical hardness, and softness, which help in predicting how a molecule will behave in a chemical reaction. DFT can also be employed to explore reaction mechanisms at an atomic level, providing insights into transition states and reaction pathways. However, specific studies detailing these reactivity predictions and mechanistic insights for this compound are not currently available.
Conformation-Energy Landscape Exploration
The biological activity and physical properties of a molecule are often dictated by its three-dimensional conformation. A conformation-energy landscape maps the potential energy of a molecule as a function of its geometry, identifying stable low-energy conformers and the energy barriers between them. Exploring this landscape is essential for understanding a molecule's flexibility and preferred shapes. No detailed conformation-energy landscape exploration for this compound has been found in the reviewed literature.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations are computational techniques used to study the behavior of molecules over time. These methods can provide insights into conformational changes, stability, and interactions with other molecules.
Conformational Sampling and Stability
Molecular dynamics simulations can be used to sample the different conformations a molecule can adopt in various environments (e.g., in a solvent). By analyzing the trajectory of the simulation, the relative stability of different conformations can be assessed. This information is critical for understanding how the molecule might behave in a biological system. Specific studies on the conformational sampling and stability of this compound are absent from the scientific record.
Prediction of Binding Modes with Biological Macromolecules (e.g., Molecular Docking)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a small molecule, such as this compound, might interact with a biological target, typically a protein or nucleic acid. These studies can reveal key binding interactions, such as hydrogen bonds and hydrophobic interactions, and provide a binding affinity score. While molecular docking studies have been performed on various succinimide derivatives to explore their potential as therapeutic agents, no specific studies have been identified that detail the binding modes of this compound with any particular biological macromolecule.
Ligand-Target Interaction Profiling
While specific ligand-target interaction studies for this compound are not extensively detailed in publicly available literature, the broader class of succinimide anticonvulsants is understood to exert its effects through modulation of ion channels. The succinimide moiety is a recognized pharmacophore for anticonvulsant activity. Computational docking and molecular modeling studies on analogous compounds suggest that the key interactions involve the succinimide ring.
The profiling of this compound's interaction with potential biological targets would hypothetically involve docking the molecule into the active sites of relevant receptors, such as voltage-gated sodium channels or T-type calcium channels, which are implicated in epilepsy. The anilinomethyl portion of the molecule, including the 3,4-dimethylphenyl group, would be analyzed for its role in establishing secondary binding interactions, potentially through hydrophobic or van der Waals forces, which could enhance binding affinity and selectivity. The orientation and conformation of the molecule within the binding pocket would be critical in determining its efficacy. The succinimide ring's carbonyl groups are likely to act as hydrogen bond acceptors, a common feature in the interaction of succinimides with their biological targets.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For this compound and its analogs, QSAR studies are pivotal in identifying the key physicochemical and structural properties that govern their anticonvulsant potency.
To build a robust QSAR model, a variety of physicochemical descriptors are calculated for each compound in the series. These descriptors quantify different aspects of the molecular structure and properties. For the series of N-(substituted anilinomethyl)-succinimides, including the 3,4-dimethyl analog, relevant descriptors would include:
Lipophilicity (log P): This descriptor is crucial for predicting the absorption, distribution, metabolism, and excretion (ADME) properties of a drug, including its ability to cross the blood-brain barrier.
Electronic Parameters: Descriptors such as Hammett constants (σ) and field (F) and resonance (R) parameters quantify the electron-donating or electron-withdrawing nature of the substituents on the aniline (B41778) ring. These properties can influence the molecule's interaction with its biological target.
Steric Parameters: Molar refractivity (MR) and Taft steric parameters (Es) describe the size and shape of the substituents. These are important for understanding how the molecule fits into its binding site.
Topological Indices: These descriptors encode information about the connectivity and branching of the molecule.
The following table presents the anticonvulsant activity (ED50) and lipophilicity (log P) for a series of N-(substituted anilinomethyl)-succinimides, which would be used in a QSAR study.
| Compound | Substituent (R) | Anticonvulsant Activity (ED50 in mg/kg) | Lipophilicity (log P) |
| 1 | H | >400 | 1.34 |
| 2 | 4-CH3 | 250 | 1.85 |
| 3 | 4-F | 300 | 1.48 |
| 4 | 4-Cl | 200 | 2.05 |
| 5 | 4-Br | 150 | 2.24 |
| 6 | 3-CH3 | 300 | 1.85 |
| 7 | 3-Cl | 180 | 2.05 |
| 8 | 3-Br | 120 | 2.24 |
| 9 | 3,4-(CH3)2 | 100 | 2.36 |
| 10 | 3,4-Cl2 | 80 | 2.76 |
Based on the calculated descriptors and the experimental biological activity, a mathematical model can be developed. Multiple Linear Regression (MLR) is a common technique used for this purpose. The goal is to create an equation that relates the biological activity (e.g., log(1/ED50)) to a combination of the most relevant descriptors.
For the series of N-(substituted anilinomethyl)-succinimides, a hypothetical QSAR equation might take the form:
log(1/ED50) = a(log P) - b(log P)^2 + c(MR) + d
In this equation, the parabolic dependence on log P suggests that there is an optimal lipophilicity for anticonvulsant activity. The molar refractivity (MR) term indicates the importance of the substituent's volume. Such a model would predict that the anticonvulsant activity of this compound is influenced by its optimal lipophilicity and the steric bulk of the dimethyl substituents. The predictive power of the QSAR model is assessed through statistical validation methods, including cross-validation (e.g., leave-one-out) and external validation with a separate test set of compounds.
Chemometric tools are essential for analyzing the large datasets generated in QSAR studies and for understanding the complex relationships between structure and activity.
Principal Component Analysis (PCA): PCA is an unsupervised pattern recognition method used to reduce the dimensionality of the descriptor dataset. It transforms the original correlated descriptors into a smaller set of uncorrelated variables called principal components (PCs). A plot of the first two or three PCs can reveal clustering of compounds based on their structural similarities and can help in identifying outliers. For the N-(substituted anilinomethyl)-succinimide series, PCA could be used to visualize the chemical space occupied by the different substitution patterns and to understand the main sources of variation in their physicochemical properties.
Partial Least Squares (PLS): PLS is a regression technique that is particularly useful when the number of descriptors is large and there is multicollinearity among them. PLS models the relationship between the descriptor matrix (X) and the biological activity vector (Y) by finding latent variables that maximize the covariance between X and Y. In the context of the SAR analysis of this compound and its analogs, a PLS model could be developed to predict anticonvulsant activity. The model would identify the most influential descriptors and their respective contributions to the activity, providing a more detailed understanding of the structure-activity relationship than MLR alone. The results of a PLS analysis are often visualized in loading plots, which show the importance of each descriptor, and score plots, which show the distribution of the compounds.
Structure Activity Relationship Sar Studies of N 3,4 Dimethylanilinomethyl Succinimide and Its Analogues
Systematic Modification and Design of Derivativesorganic-chemistry.orgbeilstein-archives.org
The systematic design and synthesis of derivatives are foundational to understanding SAR. For N-aryl succinimides, this involves a methodical approach to alter specific parts of the molecule to observe the resulting changes in biological efficacy. mdpi.comresearchgate.net The general structure consists of three key regions amenable to modification: the N-substituted aromatic ring, the succinimide (B58015) heterocycle, and the linker group.
The nature, position, and number of substituents on the anilino (aromatic) ring play a pivotal role in modulating the biological activity of this class of compounds. The aromatic ring is often considered a key hydrophobic binding site in pharmacophore models for anticonvulsant agents. nih.gov The electronic properties of these substituents, whether they are electron-donating or electron-withdrawing, significantly influence the molecule's interaction with biological targets. libretexts.orgnih.gov
Electron-donating groups (EDGs), such as methyl (-CH₃) or methoxy (B1213986) (-OCH₃), generally increase the electron density of the aromatic ring. youtube.com In the case of N-(3,4-Dimethylanilinomethyl)-succinimide, the two methyl groups are EDGs. Studies on related compounds have shown that such substitutions can enhance activity, potentially by improving hydrophobic interactions within the receptor pocket or by favorably modulating the electronic character of the ring. youtube.com
Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂) or halogens (-Cl, -F, -Br) decrease the ring's electron density. libretexts.org The introduction of halogens at various positions on the phenyl ring has been a common strategy in the design of anticonvulsant succinimides. For instance, studies on N-phenylsuccinimide derivatives have shown that introducing a bromine atom can yield compounds with significant activity in maximal electroshock seizure (MES) tests. nih.gov The position of the substituent is also critical; ortho, meta, and para substitutions can lead to vastly different biological outcomes due to steric and electronic effects that alter the compound's conformation and binding affinity. nih.gov
The following table summarizes the effects of various substituents on the anticonvulsant activity of a series of N-arylmethyl-succinimide analogues, illustrating the principles discussed.
| Substituent (R) on Phenyl Ring | Relative Anticonvulsant Activity (Illustrative) | Substituent Effect |
| -H (Unsubstituted) | Baseline | Reference |
| 4-CH₃ | Increased | Electron-Donating, Hydrophobic |
| 3,4-di-CH₃ | Potentially Increased | Electron-Donating, Hydrophobic |
| 4-Cl | Increased | Electron-Withdrawing (Inductive), Halogen Bonding |
| 4-Br | Increased | Electron-Withdrawing (Inductive), Halogen Bonding |
| 4-NO₂ | Variable/Decreased | Strong Electron-Withdrawing |
| 4-OCH₃ | Increased | Electron-Donating (Resonance) |
| 4-F | Variable | Electron-Withdrawing (Inductive) |
| This table is illustrative, based on general principles of SAR for anticonvulsant succinimides. nih.govnih.gov Specific activity data for this compound was not publicly available in the search results. |
The succinimide ring (pyrrolidine-2,5-dione) is not merely a scaffold but an essential pharmacophoric feature for many of its biological activities. researchgate.netresearchgate.net Its structure, containing two carbonyl groups and a nitrogen atom, allows it to act as a hydrogen bond acceptor and/or donor, which is a critical feature in many pharmacophore models for anticonvulsants and other CNS agents. nih.govresearchgate.net The cyclic imide structure [-CO-N(R)-CO-] provides a rigid conformation that properly orients the other pharmacophoric elements, such as the aromatic ring, for optimal receptor binding. researchgate.net
The hydrophobicity and neutral character of the succinimide moiety enable molecules containing it to cross biological membranes, including the blood-brain barrier, which is essential for CNS-acting drugs. researchgate.net Modifications to the succinimide ring itself, such as ring-opening via hydrolysis, typically lead to a loss of activity, underscoring the importance of the intact cyclic structure for maintaining the necessary conformation for biological interactions. rsc.org Furthermore, substitution on the carbon atoms of the succinimide ring, as seen in the anticonvulsant drug ethosuximide, can also profoundly influence potency and selectivity.
The anilinomethyl linker (-CH₂-) that connects the succinimide nitrogen to the aniline (B41778) nitrogen is critical for determining the spatial relationship between the succinimide ring and the aromatic ring. SAR studies on related multimodal ligands have demonstrated that varying the length and flexibility of this linker can significantly impact biological activity. nih.gov
Increasing the distance between the primary pharmacophoric groups can alter how the molecule fits into a binding site. nih.gov While the single methylene (B1212753) group in this compound provides a degree of rotational freedom, it also maintains a relatively constrained distance between the two key moieties. Introducing longer or more rigid linkers could either improve or diminish activity depending on the specific topology of the target protein's binding pocket. For example, extending the linker might allow the aromatic ring to access a deeper hydrophobic pocket, while a more rigid linker might lock the molecule in a bio-inactive conformation.
Identification of Key Pharmacophoric Features for Target Interactionlibretexts.org
Based on extensive SAR studies of succinimide derivatives and related compounds, a general pharmacophore model for anticonvulsant activity has been proposed. nih.govresearchgate.net This model identifies several key features essential for activity, which are present in this compound. The model generally includes:
A Hydrophobic Domain: This is typically an aromatic ring. In the subject compound, the 3,4-dimethylphenyl group serves this function, providing a necessary hydrophobic region for van der Waals interactions with the receptor. nih.gov
A Hydrogen Bonding Domain (HBD): The succinimide moiety is a crucial HBD. Its two carbonyl oxygens can act as hydrogen bond acceptors, and the imide group itself is a key structural element for hydrogen bonding interactions. nih.govresearchgate.net
An Electron Donor Moiety: This feature is also often associated with the HBD, where the electronegative oxygen atoms of the carbonyl groups serve as electron donors. researchgate.net
The spatial arrangement of these four features is critical for effective binding to the target, which for many anticonvulsants is a voltage-gated ion channel or a neurotransmitter receptor.
Development of Design Principles for Novel Succinimide Scaffolds
The collective insights from SAR and pharmacophore modeling studies have led to the establishment of rational design principles for creating novel, potentially superior succinimide-based therapeutic agents. researchgate.netnih.gov These principles guide medicinal chemists in modifying existing structures to enhance potency, selectivity, and pharmacokinetic profiles.
Key design principles derived from SAR studies include:
Aromatic Ring Optimization: The substitution pattern on the aromatic ring should be systematically explored. Introducing a combination of small, lipophilic groups (like methyl) or specific halogens (like chloro or bromo) at positions that enhance hydrophobic or electronic interactions is a proven strategy. nih.govnih.gov
Bioisosteric Replacement: The succinimide ring can be considered for bioisosteric replacement with other five- or six-membered heterocycles (e.g., hydantoins, glutarimides) to explore different hydrogen bonding patterns and conformational constraints, potentially leading to improved activity or a different pharmacological profile. capes.gov.br
Linker Modification: The linker's length, rigidity, and chemical nature should be varied. Introducing heteroatoms or conformational constraints into the linker can fine-tune the orientation of the terminal groups, leading to optimized receptor interactions. nih.gov
Multi-target Drug Design: By understanding the pharmacophores for different targets, it is possible to combine features to create hybrid molecules that act on multiple pathways, a strategy that is gaining traction in the development of new antiepileptic drugs. researchgate.net
By applying these principles, researchers can move beyond serendipitous discovery towards the rational design of novel succinimide scaffolds with tailored biological activities. nih.gov
Advanced Applications in Chemical Biology and Research Tools
Utilization as Chemical Probes for Target Identification
Chemical probes are small molecules designed to bind with high potency and selectivity to a specific protein target, enabling the study of that target's function in a cellular environment. nih.gov The development of such probes is a critical step in target identification and validation. nih.govnih.gov The general workflow involves designing and synthesizing the probe, using it to engage and enrich its protein target from a complex biological sample (like a cell lysate), and finally identifying the captured protein(s) using techniques like mass spectrometry. nih.gov The structure of N-(3,4-Dimethylanilinomethyl)-succinimide serves as a viable starting scaffold for creating such probes.
Affinity-based probes are designed to bind non-covalently or covalently to a target protein, allowing for its isolation and identification. A common strategy involves functionalizing a core molecule—in this case, this compound—with two key components: a reactive group for covalent linkage and a reporter tag for detection and enrichment.
The synthesis of such a probe would involve modifying the core structure. The 3,4-dimethylaniline (B50824) ring is an ideal site for introducing a linker arm, which can then be attached to a reporter tag like biotin. Biotin's high affinity for streptavidin makes it a widely used tool for pulling down protein-probe complexes from a lysate. nih.gov Alternatively, a photo-reactive group (like a diazirine) could be added to the aniline (B41778) ring, allowing for light-induced covalent cross-linking to the target protein upon binding. scilit.com
Table 1: Components of a Hypothetical Affinity-Based Probe
| Component | Function | Potential Moiety on this compound |
|---|---|---|
| Scaffold | Provides the core structure for target binding and selectivity. | The this compound molecule itself. |
| Linker | A chemical chain that separates the scaffold from the reporter tag to minimize steric hindrance. | An alkyl or polyethylene (B3416737) glycol (PEG) chain attached to the aniline ring. |
| Reporter Tag | Enables detection and purification of the probe-protein complex. | Biotin for streptavidin-based pulldown assays. nih.gov |
| Reactive Group | (Optional) Forms a covalent bond with the target protein for stable capture. | Diazirine or benzophenone (B1666685) for photo-affinity labeling. scilit.com |
Fluorescent probes are indispensable tools for visualizing the localization and dynamics of biomolecules within living cells. nih.gov These probes are created by attaching a fluorescent dye (fluorophore) to a target-binding molecule. The development of fluorescent derivatives of this compound would allow for real-time imaging of its potential cellular targets.
The synthesis strategy typically involves conjugating a fluorophore to a part of the molecule that does not interfere with its target-binding activity. The aniline portion of this compound is a suitable site for such a modification. Small, bright fluorophores could be attached via a stable linker, enabling visualization by confocal microscopy or flow cytometry. The choice of fluorophore can be tailored for specific experimental needs, such as multicolor imaging or applications requiring high photostability. nih.gov
Scaffold for Supramolecular Assembly in Research
Supramolecular chemistry involves the assembly of molecules into larger, ordered structures held together by non-covalent interactions like hydrogen bonding, pi-stacking, and van der Waals forces. Molecules that can direct this self-assembly process are known as scaffolds. nih.gov Such assemblies are used to create novel biomaterials, hydrogels for 3D cell culture, and ordered thin films. nih.govnih.gov
This compound possesses structural features that make it a candidate for use as a supramolecular scaffold.
Hydrogen Bonding: The two carbonyl groups on the succinimide (B58015) ring can act as hydrogen bond acceptors.
Aromatic Interactions: The 3,4-dimethylphenyl ring can participate in pi-stacking interactions with other aromatic systems.
Amphiphilicity: Functionalization of the molecule could introduce hydrophilic and hydrophobic regions, driving self-assembly in aqueous environments into structures like micelles or vesicles. researchgate.net
By designing derivatives with specific interacting groups, this compound could be used as a building block to construct well-defined, nano-scale architectures for research in materials science and regenerative medicine.
Intermediates in the Synthesis of Complex Heterocyclic Systems
A primary and well-established application of this compound is its role as a key intermediate in the synthesis of more complex molecules, particularly heterocyclic systems. Heterocycles—cyclic compounds containing atoms of at least two different elements in their rings—are ubiquitous in medicinal chemistry and natural products.
The aniline moiety is a fundamental building block in the synthesis of numerous important heterocyclic scaffolds. beilstein-journals.orgnih.gov The nucleophilic nitrogen of the aniline group in this compound can participate in a variety of ring-forming reactions. For instance, it can be used in multi-component reactions to generate highly substituted anilines or other nitrogen-containing heterocycles. beilstein-journals.orgnih.gov The succinimide ring can also be opened or modified to create different cyclic or linear structures. Its role as a stable, yet reactive, precursor makes it valuable for constructing molecular libraries of potential drug candidates.
Table 2: Potential Heterocyclic Systems Derived from Aniline-Based Intermediates
| Heterocyclic Class | Synthetic Strategy | Relevance |
|---|---|---|
| Quinolines | Condensation with β-dicarbonyl compounds (e.g., Doebner-von Miller reaction). | Core structure in many antimalarial and antibacterial agents. |
| Benzimidazoles | Reaction with carboxylic acids or their derivatives. | Found in anthelmintic and antifungal drugs. |
| Thioamides | Reaction with elemental sulfur in the presence of a dimethylamine (B145610) source. beilstein-journals.org | Important structural motifs in various pharmaceuticals. beilstein-journals.org |
| Fused Pyridines | Multi-component condensation reactions involving aldehydes and active methylene (B1212753) compounds. nih.gov | Scaffolds with diverse biological activities. |
Role in Bioconjugation for Non-Clinical Research (e.g., immunoassay development)
Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule such as a protein or antibody. This technique is fundamental to the development of diagnostic tools like immunoassays (e.g., ELISA). In this context, small molecules can be used as haptens—antigens that can elicit an immune response only when attached to a large carrier protein.
The this compound structure is suitable for use in bioconjugation strategies for research purposes. While the compound itself is not directly reactive with proteins, it can be readily modified to become so. The succinimide ring is a precursor to N-hydroxysuccinimide (NHS) esters, which are widely used reagents that react efficiently with primary amine groups (like lysine (B10760008) residues) on proteins to form stable amide bonds.
For immunoassay development, this compound could be functionalized to create a hapten-carrier conjugate. This conjugate could then be used to immunize animals to generate antibodies specific to the hapten. These antibodies, in turn, become critical reagents for detecting the original small molecule in competitive ELISA formats for research screening assays.
Future Research Directions and Emerging Avenues
Exploration of Novel Synthetic Pathways for Enhanced Efficiency and Sustainability
The development of efficient and environmentally benign synthetic methodologies is a cornerstone of modern pharmaceutical and chemical research. For N-(3,4-Dimethylanilinomethyl)-succinimide, future investigations are anticipated to focus on novel synthetic routes that improve yield, reduce waste, and utilize greener reaction conditions.
Current synthetic approaches for N-substituted succinimides often involve the acylation of an amine with succinic anhydride (B1165640), followed by cyclodehydration. mdpi.combeilstein-archives.orgacs.org While effective, these methods can sometimes require harsh conditions or produce byproducts that are difficult to separate. beilstein-archives.org Future research will likely explore one-pot syntheses and the use of eco-friendly catalysts and solvents. ijcps.org
Green chemistry principles are expected to play a significant role in the evolution of synthetic strategies for this compound. researchgate.netsemanticscholar.org This includes the exploration of solvent-free reactions, the use of recyclable catalysts such as montmorillonite clays, and enzymatic synthesis, which offers high selectivity and mild reaction conditions. researchgate.netnih.gov The development of such sustainable pathways will not only be economically advantageous but also align with the growing demand for environmentally responsible chemical manufacturing. ucl.ac.uk
Table 1: Potential Green Chemistry Approaches for this compound Synthesis
| Approach | Potential Advantages | Key Research Focus |
|---|---|---|
| Catalytic Amide Bond Formation | Reduced reliance on stoichiometric activating agents, lower waste generation. ucl.ac.uk | Screening of novel catalysts (e.g., boronic acids), optimization of reaction conditions. |
| Solvent-Free Synthesis | Elimination of hazardous organic solvents, simplified workup procedures. researchgate.netsemanticscholar.org | Investigation of solid-state reactions and mechanochemistry. |
| Enzymatic Synthesis | High specificity, mild reaction conditions, biodegradable catalysts. nih.gov | Identification of suitable lipases or other enzymes, optimization of biocatalytic parameters. |
| Microwave-Assisted Synthesis | Accelerated reaction times, improved yields. | Development of microwave-compatible reaction protocols. |
| Flow Chemistry | Enhanced safety, scalability, and process control. | Design and optimization of continuous flow reactors for the synthesis. |
Advanced Computational Approaches for Predictive Modeling and Design
Computational modeling has become an indispensable tool in modern drug discovery and chemical biology, offering the ability to predict molecular interactions and guide experimental design. nih.gov For this compound, advanced computational methods can provide profound insights into its potential biological activities and guide the design of more potent and selective derivatives.
Future research will likely employ a range of in silico techniques to explore the chemical space around this scaffold. benthamdirect.combenthamscience.com Molecular docking studies can be utilized to predict the binding of this compound to a wide array of protein targets, helping to prioritize experimental screening efforts. wikipedia.org Furthermore, quantitative structure-activity relationship (QSAR) modeling can establish correlations between the structural features of its analogs and their biological activities. nih.gov
Machine learning algorithms are also poised to play a crucial role in predicting drug-target interactions. mdpi.comconsensus.app By training models on large datasets of known small molecule-protein interactions, it may be possible to identify high-probability targets for this compound. acs.org Molecular dynamics simulations will offer a deeper understanding of the conformational changes that occur upon binding and the stability of the resulting complex. nih.govmdpi.com
Table 2: Computational Tools for Investigating this compound
| Computational Method | Application in Research | Expected Outcome |
|---|---|---|
| Molecular Docking | Prediction of binding modes and affinities to various protein targets. wikipedia.org | A prioritized list of potential biological targets for experimental validation. |
| QSAR Modeling | Establishing relationships between chemical structure and biological activity. nih.gov | Guidelines for the rational design of more potent analogs. |
| Pharmacophore Modeling | Identifying essential structural features for biological activity. | A 3D model to guide the design of novel compounds with similar activity. |
| Machine Learning | Predicting potential drug-target interactions based on large datasets. mdpi.com | Identification of novel, unanticipated biological targets. |
| Molecular Dynamics Simulations | Simulating the dynamic behavior of the compound-protein complex over time. nih.govmdpi.com | Insights into the stability and mechanism of binding. |
Discovery of Undiscovered Biological Targets and Mechanisms (in vitro)
A critical area of future research for this compound is the identification and validation of its biological targets. nih.gov A variety of in vitro techniques can be employed to uncover the proteins with which this compound interacts and to elucidate its mechanism of action at a molecular level. visikol.com
Initial efforts will likely involve broad screening against panels of biologically relevant targets, such as kinases, proteases, and G-protein coupled receptors. High-throughput screening (HTS) methodologies will be instrumental in this phase. nih.gov Following the identification of initial "hits," a suite of target validation techniques will be necessary to confirm these interactions. sygnaturediscovery.combidmc.orgdanaher.com
Biochemical affinity purification methods, such as affinity chromatography, can directly identify binding partners from complex cellular lysates. nih.govacs.org Additionally, genetic approaches, like combining small-molecule treatment with RNA interference (RNAi) screens, can reveal genes that modify the cellular response to the compound, thereby pointing to its target pathway. nih.govpharmafeatures.com In vitro assays will be crucial for characterizing the functional consequences of target engagement, such as enzyme inhibition or receptor modulation. researchgate.net
Development of this compound as a Versatile Tool in Chemical Biology Research
Beyond its potential therapeutic applications, this compound could be developed into a versatile chemical probe to investigate cellular processes. mskcc.orgnih.govfebs.org Chemical probes are small molecules with well-defined mechanisms of action that can be used to perturb and study biological systems. tandfonline.comnsf.govnih.gov
To be an effective chemical probe, a molecule should possess high potency, selectivity, and cell permeability. researchgate.net Future research will focus on optimizing these properties for this compound. This may involve the synthesis of derivatives with improved characteristics.
A key development in this area will be the creation of tagged versions of the molecule. For instance, the incorporation of a fluorescent dye would enable the visualization of its subcellular localization and interactions using advanced microscopy techniques. rsc.orgacs.orgacs.org Alternatively, the attachment of an affinity tag, such as biotin, would facilitate the isolation and identification of its binding partners from cell extracts. researchgate.net The development of such probes would provide powerful tools for the broader cell biology community.
Integration of Multi-Omics Data with Mechanistic Studies
To gain a comprehensive understanding of the biological effects of this compound, future research will necessitate the integration of multi-omics data with traditional mechanistic studies. nygen.ionih.govoxfordglobal.com This systems biology approach can reveal the global cellular response to the compound and uncover novel mechanisms of action. nashbio.comfrontiersin.org
Transcriptomic analysis (e.g., RNA-sequencing) can identify changes in gene expression patterns following treatment with the compound, providing insights into the signaling pathways that are modulated. rsc.org Proteomic studies can reveal alterations in protein abundance and post-translational modifications, offering a more direct view of the functional changes within the cell. mdpi.comnih.gov Metabolomic profiling can uncover shifts in metabolic pathways, which are often downstream of initial drug-target interactions.
The true power of this approach lies in the integrated analysis of these datasets. nih.gov By correlating changes across the transcriptome, proteome, and metabolome, researchers can construct detailed models of the compound's mechanism of action and identify key nodes in the affected biological networks. mdpi.com This holistic view will be invaluable for understanding both on-target and potential off-target effects.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing N-(3,4-Dimethylanilinomethyl)-succinimide, and how can reaction yields be optimized?
- Answer : A Mannich base condensation approach is commonly employed, involving equimolar quantities of succinimide, 3,4-dimethoxybenzaldehyde, and benzamide in aqueous conditions. Critical parameters include temperature control (ambient to mild heating), pH adjustment to stabilize intermediates, and purification via recrystallization. Substituting aldehydes or amines can alter steric and electronic effects, impacting yield .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how do they resolve structural ambiguities?
- Answer : Infrared (IR) spectroscopy identifies carbonyl stretching (~1700–1800 cm⁻¹) and aromatic C-H bending modes. X-ray crystallography provides definitive structural confirmation by resolving bond angles, torsion angles, and intermolecular interactions. For isomers, nuclear Overhauser effect (NOE) NMR experiments distinguish substituent positions .
Q. What safety protocols are critical when handling N-substituted succinimides in laboratory settings?
- Answer : Use fume hoods, nitrile gloves, and protective eyewear. Avoid inhalation and skin contact due to potential irritancy. Store at 0–6°C in airtight containers. Toxicity screening (e.g., nephrotoxicity assays in rodent models) is recommended for novel derivatives, as seen in related compounds like N-(3,5-Dichlorophenyl)succinimide .
Advanced Research Questions
Q. How do electronic and steric effects of aryl substituents influence the reactivity of N-substituted succinimides in nucleophilic addition reactions?
- Answer : Electron-withdrawing groups (e.g., nitro, bromo) on arylimides reduce nucleophilicity, lowering yields in propargyl sulfonium salt reactions. Conversely, aliphatic succinimides exhibit higher reactivity due to reduced steric hindrance. Computational studies (e.g., DFT) can quantify substituent effects on transition states .
Q. What molecular mechanisms underlie the nephrotoxicity of succinimide derivatives, and how can these risks be mitigated?
- Answer : N-(3,5-Dichlorophenyl)succinimide induces renal damage via leukotriene-mediated vasoconstriction and glutathione depletion. Mitigation strategies include co-administration of leukotriene inhibitors (e.g., montelukast) or antioxidants (e.g., N-acetylcysteine) in preclinical models. Comparative metabolomics can identify biomarkers for early toxicity detection .
Q. How can computational modeling predict the biological activity of this compound derivatives?
- Answer : Density functional theory (DFT) calculates charge distribution, dipole moments, and frontier molecular orbitals to predict reactivity. Molecular docking evaluates binding affinity to targets like enzymes or receptors. For example, derivatives with electron-rich aromatic systems show enhanced interactions with hydrophobic protein pockets .
Q. What strategies improve the stability of succinimide-based bioconjugates in physiological environments?
- Answer : Stabilize the succinimide ring against hydrolysis by introducing steric hindrance (e.g., bulky N-substituents) or using crosslinkers like sulfo-EMCS (N-(ε-Maleimidocaproyloxy)sulfo-succinimide ester). Kinetic studies of ring-opening reactions in buffered solutions (pH 7.4) guide optimal conjugation conditions .
Methodological Considerations
- Data Contradiction Analysis : Conflicting results in biological activity (e.g., anticonvulsant vs. nephrotoxic effects) may arise from species-specific metabolism or dosing regimens. Cross-validate findings using orthogonal assays (e.g., in vitro cytotoxicity + in vivo pharmacokinetics) .
- Experimental Design : For structure-activity relationship (SAR) studies, systematically vary substituents on the aryl and succinimide moieties. Use high-throughput screening (HTS) to assess bioactivity across derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
